1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene
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Overview
Description
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
Preparation Methods
The preparation of compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” involves several synthetic routes and reaction conditions. The specific methods for synthesizing this compound can vary, but they generally include:
Synthetic Routes: The synthesis often involves multi-step organic reactions, starting from readily available precursors. These steps may include functional group transformations, coupling reactions, and purification processes.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activities, protein interactions, or cellular processes.
Medicine: In medicinal chemistry, it can serve as a lead compound for drug development, targeting specific biological pathways or diseases.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” involves its interaction with specific molecular targets and pathways. These interactions can include:
Comparison with Similar Compounds
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be found in the PubChem database. These may include analogs or derivatives with slight modifications.
Uniqueness: The unique properties of “this compound” may include its specific reactivity, stability, or biological activity, which distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(4-ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O2S/c1-2-19-10-6-5-9-17-11-7-3-4-8-12(11)18-13(14,15)16/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCOTQEEJJUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCCOC1=CC=CC=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCCCCOC1=CC=CC=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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